molecular formula C10H12BrN B2637182 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 780738-23-0

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2637182
CAS No.: 780738-23-0
M. Wt: 226.117
InChI Key: GLMATKSWEICTPR-UHFFFAOYSA-N
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Description

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroisoquinoline, characterized by the presence of a bromine atom at the 7th position and a methyl group at the 6th position on the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 6-methyl-1,2,3,4-tetrahydroisoquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar bromination procedures, with optimizations for yield and purity, and considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinoline derivatives or reduced to form fully saturated isoquinoline derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols, solvents like ethanol or DMF, and catalysts such as palladium or copper.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substituted isoquinolines
  • Quinoline derivatives
  • Saturated isoquinoline derivatives

Scientific Research Applications

7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The bromine atom and the methyl group can influence the compound’s binding affinity and selectivity towards its molecular targets .

Comparison with Similar Compounds

    6-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the bromine atom, which may result in different reactivity and biological activity.

    7-Bromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, which can affect its chemical properties and applications.

    1,2,3,4-Tetrahydroisoquinoline: The parent compound without any substituents, used as a reference for studying the effects of substitutions.

Properties

IUPAC Name

7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-7-4-8-2-3-12-6-9(8)5-10(7)11/h4-5,12H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLMATKSWEICTPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CNCC2)C=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780738-23-0
Record name 7-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline
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